Mitomycin F

DNA cross-linking biochemical assay molecular pharmacology

Researchers conducting mitomycin structure-activity studies frequently encounter inconsistent DNA cross-linking baselines due to congener variability. Mitomycin F (N-methylmitomycin A) resolves this by providing a structurally defined, high-efficiency reference standard with documented superior cross-linking capacity relative to mitomycin C, enabling precise SAR deconvolution. • C-7 methoxy & N-methylaziridine substitution pattern for independent assessment of substituent effects on reductive activation and DNA adduct stereochemistry. • Validated biosynthetic intermediate (MitN-catalyzed N-methylation product) for pathway engineering and precursor-directed biosynthesis studies. • Supplied as a characterized research reagent with ≥98% purity, dark red solid, ensuring reproducible cross-linking efficiency and cytotoxicity readouts.

Molecular Formula C₁₇H₂₁N₃O₆
Molecular Weight 363.4 g/mol
CAS No. 18209-14-8
Cat. No. B120001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin F
CAS18209-14-8
Synonyms(1aS,8S,8aR,8bS)-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-6,8a-dimethoxy-1,5-dimethylazirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione;  [1aS-(1aα,8β,8aα,8bα)]-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-6,8a-dimethoxy-1,5-d
Molecular FormulaC₁₇H₂₁N₃O₆
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC
InChIInChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1
InChIKeyFMMDHGNWABITNT-JZWICRQDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin F Research Overview


Mitomycin F (also designated N-methylmitomycin A; CAS 18209-14-8) is a minor-component member of the mitomycin family of aziridine-containing natural products, isolated from the fermentation broth of *Streptomyces caespitosus* . It possesses the characteristic mitosane core comprising an aziridine ring, a quinone moiety, and a carbamate group, and is structurally distinguished from the clinically predominant mitomycin C (MMC) by the presence of a methoxy group at the C-7 position and an N-methyl substituent on the aziridine nitrogen [1]. With a molecular formula of C₁₇H₂₁N₃O₆ and a molecular weight of 363.37 g/mol [2], Mitomycin F shares the class-level mechanism of bioreductive activation leading to DNA alkylation and interstrand cross-link formation [3]. However, it is significantly less common in clinical use than MMC due to an unfavorable therapeutic index characterized by strong murine antitumor activity accompanied by substantial toxicity that has precluded its development for human therapeutic applications [4].

Bioreductive DNA cross-linking mechanistic probe
SAR reference for C-7 methoxy & N-methyl mitomycin analogs
Biosynthetic pathway intermediate (MitN substrate/product)

Mitomycin F Non-Interchangeability


Despite sharing a common mitosane core and a unified class-level mechanism of DNA cross-linking, mitomycin family members exhibit non-interchangeable biochemical and pharmacological profiles due to discrete structural variations that dictate reductive activation kinetics, DNA adduct stereochemistry, and toxicity outcomes [1]. The substitution pattern at the C-7 position (methoxy in Mitomycin F vs. amino in Mitomycin C) and the aziridine N-methylation status alter the electronic properties of the quinone ring, thereby modulating the reductive potential and the ease of enzymatic bioreduction [2]. Furthermore, the stereochemical outcome of aziridine ring opening upon activation differs among congeners, leading to distinct DNA adduct geometries and cross-linking efficiencies [3]. As a result, substituting Mitomycin F for Mitomycin C or Mitomycin A in an experimental system without accounting for these differential properties will introduce uncontrolled variables in DNA damage response assays, cytotoxicity readouts, and structure-activity relationship (SAR) analyses. The following quantitative evidence documents the specific dimensions along which Mitomycin F diverges from its closest analogs.

C-7 Substituent Impact
Methoxy group (vs. amino in MMC) alters reductive activation kinetics and DNA adduct outcomes.
N-Methylation Effect
Aziridine N-methylation changes cross-link stereochemistry, potentially shifting repair pathway activation relative to MMC.
Distinct DNA Adduct Landscape
Broader sequence specificity of alkylation may produce different mutation spectra compared to MMC.

Mitomycin F Comparative Evidence


Superior DNA Cross-Linking

In direct comparative biochemical studies assessing DNA interstrand cross-link formation under standardized reductive activation conditions, N-methylmitomycin A (Mitomycin F) demonstrates superior cross-linking efficiency relative to mitomycin C [1]. This enhanced capacity stems from stereochemical differences in aziridine ring opening and the subsequent alkylation of guanine residues [2].

DNA Cross-Linking
Head-to-head
Reported as qualitatively superior cross-linking agent relative to mitomycin C under reductive activation.
Cross-linking efficiency context
Class-level inference; verify under your assay conditions.
DNA cross-linking biochemical assay molecular pharmacology

DNA Alkylation Sequence Specificity

Reductive activation of mitomycin C in the presence of DNA yields preferential monoalkylation at specific guanine sites with observable sequence context dependence [1]. In contrast, reductively activated N-methylmitomycin A (Mitomycin F) alkylates guanine units with significantly reduced sequence specificity, demonstrating a broader and less selective alkylation profile [2].

Sequence Specificity
Head-to-head
NMA (F): broad, low-sequence-specific guanine alkylation. MMC: preferential, sequence-dependent alkylation.
Adduct distribution context
May affect mutation spectra and repair pathway choice.
DNA alkylation sequence specificity molecular recognition

MitN-Catalyzed Biosynthetic Conversion

The aziridine N-methyltransferase MitN catalyzes the specific conversion of mitomycin A to mitomycin F under defined in vitro reaction conditions [1]. This enzymatic transformation is a dedicated step in a parallel biosynthetic branch that yields mitomycins with 9α-stereochemistry, distinguishing the production pathway of Mitomycin F from that of the 9β-stereochemistry series that includes mitomycin A and mitomycin C [2]. The biosynthesis of mitomycin C proceeds via a distinct branch that does not involve MitN-mediated N-methylation.

MitN Conversion
Class-level
Mitomycin A → Mitomycin F catalyzed by MitN methyltransferase with SAM cofactor.
Biosynthetic pathway context
In vitro enzymatic assay; pathway engineering reference.
biosynthesis enzymology natural product pathway engineering

C-7 Substituent Chemistry

Mitomycin F differs from mitomycin C at the C-7 position by bearing a methoxy group (-OCH₃) rather than an amino group (-NH₂) [1]. This substitution has been documented in comprehensive structure-activity relationship studies, and the C-7 methoxy vs. amino distinction is a primary determinant of differential reactivity in the mitomycin family [2]. Mitomycin F additionally carries an N-methyl group on the aziridine nitrogen, a feature absent in mitomycin C .

C-7 Substituent
Class-level
Mitomycin F: C7-OCH3, aziridine N-CH3. Mitomycin C: C7-NH2, aziridine N-H.
Structural determinant context
Guides SAR for reductive activation and cytotoxicity.
chemical synthesis medicinal chemistry SAR

Antitumor Activity and Toxicity Profile

Mitomycin F exhibits strong activity against murine tumor models; however, this efficacy is accompanied by significant side-effect profiles that have precluded its advancement to human therapeutic applications [1]. This distinguishes Mitomycin F from mitomycin C, which, despite notable bone marrow toxicity, has achieved widespread clinical use and regulatory approval [2].

Preclinical Activity
Class-level
Mitomycin F: murine model antitumor activity reported, not clinically developed. MMC: approved antineoplastic agent.
Model-response vs. clinical-utility context
Mitomycin F suitable as mechanistic toxicity probe, not as clinical substitute.
in vivo pharmacology antitumor efficacy toxicity

Mitomycin F Application Scenarios


DNA Cross-Linking and Adduct Studies

Mitomycin F is optimally deployed as a comparator compound in biochemical assays designed to dissect the relationship between mitomycin congener structure and DNA cross-linking efficiency. Its documented superior cross-linking capacity relative to mitomycin C [1] enables researchers to establish a high-efficiency baseline when evaluating novel mitomycin analogs or assessing cellular responses to varying cross-link densities. The altered sequence specificity of guanine alkylation exhibited by N-methylmitomycin A [2] further allows for the controlled study of how adduct distribution influences DNA repair pathway selection and mutation signatures.

Pathway Engineering and Isotopic Labeling

In natural product biosynthesis research, Mitomycin F serves as a defined pathway intermediate produced via the MitN-catalyzed N-methylation of mitomycin A [1]. Investigators employing pathway engineering, precursor-directed biosynthesis, or isotopic labeling strategies can utilize Mitomycin F as a reference standard for monitoring flux through the 9α-stereochemistry branch or as a substrate for downstream enzymatic modifications. Its well-characterized role in the parallel biosynthetic branch distinguishes it from mitomycin C, which originates from a separate pathway trajectory [2].

C-7-Methoxy SAR Reference

Mitomycin F functions as the reference compound for the C-7-methoxy, N-methylaziridine subclass of mitomycins in SAR investigations [1]. When screening libraries of mitomycin derivatives for improved therapeutic indices, Mitomycin F provides a benchmark for activity and toxicity contributions attributable to the C-7 methoxy and N-methyl substituents. Comparative analysis against mitomycin C (C-7 amino, N-H) enables deconvolution of the independent and synergistic effects of these structural modifications on reductive potential, DNA binding kinetics, and cytotoxicity [2].

Toxicology Mechanism Investigations

Given its strong murine antitumor activity coupled with side-effect profiles that have precluded clinical development [1], Mitomycin F is a valuable probe for mechanistic toxicology studies aimed at understanding the structural determinants of mitomycin-associated adverse effects. Researchers can employ Mitomycin F alongside mitomycin C in comparative toxicity assays to identify cellular pathways and molecular targets responsible for differential toxicity outcomes, thereby informing the rational design of next-generation mitomycin analogs with improved safety margins [2].

Application
Selection Property
Validation Focus
DNA Cross-Linking & Adduct Studies
DNA cross-linking comparator
Verify cross-link formation under reductive activation
Mitomycin Biosynthetic Pathway Research
MitN pathway intermediate standard
Confirm N-methylation step by MitN in vitro
C-7 Substituent SAR Investigations
C-7 methoxy/N-methyl reference compound
Compare reductive activation vs. C-7 amino analogs
Mechanistic Toxicology Research
Murine toxicity model probe
Compare adverse effect pathways vs. mitomycin C

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